molecular formula C20H25N5OS B12244369 2-Methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

2-Methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12244369
M. Wt: 383.5 g/mol
InChI Key: VZGGSVPBTDKAGG-UHFFFAOYSA-N
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Description

2-Methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, the introduction of the thiadiazole moiety, and the final coupling with the piperidine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-Methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or tool compound in biological studies to investigate specific biochemical pathways or targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one: This compound is unique due to its specific combination of functional groups and structural features.

    Other Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents may have different properties and applications.

    Thiadiazole-Containing Compounds: These compounds share the thiadiazole moiety but differ in other parts of their structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N5OS

Molecular Weight

383.5 g/mol

IUPAC Name

2-methyl-3-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H25N5OS/c1-13(2)18-22-20(27-23-18)24-10-8-15(9-11-24)12-25-14(3)21-17-7-5-4-6-16(17)19(25)26/h4-7,13,15H,8-12H2,1-3H3

InChI Key

VZGGSVPBTDKAGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=NS4)C(C)C

Origin of Product

United States

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